![molecular formula C23H32O6 B14382802 16-[([1,1'-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane CAS No. 89807-30-7](/img/structure/B14382802.png)
16-[([1,1'-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-[([1,1’-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane is a complex organic compound characterized by its unique structure, which includes a biphenyl group and multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-[([1,1’-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
16-[([1,1’-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides and aluminum chloride for Friedel–Crafts alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the biphenyl moiety.
Scientific Research Applications
16-[([1,1’-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane has several scientific research applications:
Mechanism of Action
The mechanism of action of 16-[([1,1’-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane involves its interaction with molecular targets through its biphenyl and ether groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 16-[([1,1’-Biphenyl]-4-yl)oxy]-2,5,8,11,14-pentaoxahexadecane
- 2,5,8,11,14-Pentaoxahexadecane, 16-([1,1’-biphenyl]-4-ylox)
Uniqueness
16-[([1,1’-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
CAS No. |
89807-30-7 |
|---|---|
Molecular Formula |
C23H32O6 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-phenylbenzene |
InChI |
InChI=1S/C23H32O6/c1-24-11-12-25-13-14-26-15-16-27-17-18-28-19-20-29-23-10-6-5-9-22(23)21-7-3-2-4-8-21/h2-10H,11-20H2,1H3 |
InChI Key |
XFFJMTHGGVDGRJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOC1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B14382721.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide](/img/structure/B14382722.png)
![Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate](/img/structure/B14382723.png)


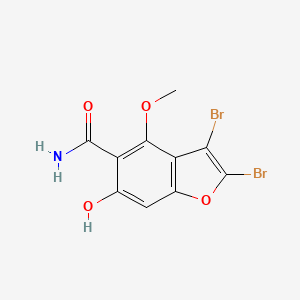
![[Bis(2-hydroxyethyl)amino]methyl dodecanoate](/img/structure/B14382756.png)
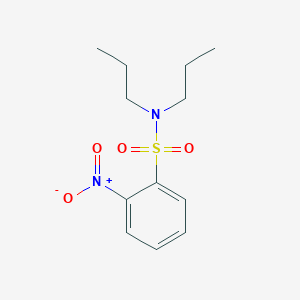
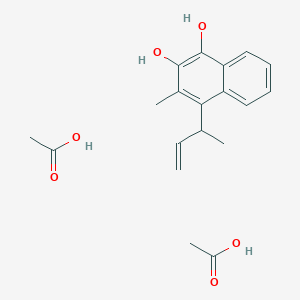

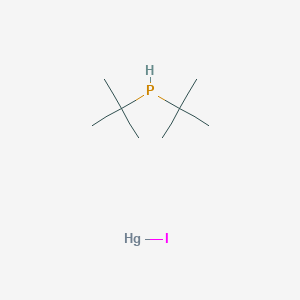
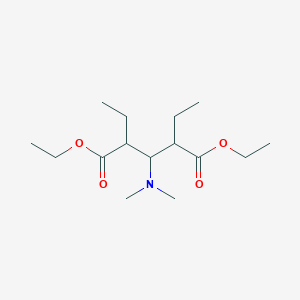
![Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate](/img/structure/B14382810.png)
